N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-12-6-7-13(15(10-12)26-3)18-21-22-19(28-18)20-17(23)11-5-8-14(25-2)16(9-11)27-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGXCQQBFULNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2,4-dimethoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the oxadiazole ring.
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Coupling Reaction: : The oxadiazole derivative is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding quinones under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of oxadiazole derivatives with biological targets. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
Medicinally, compounds containing the oxadiazole ring have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound could be investigated for similar therapeutic properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on the Oxadiazole Core
Sulfamoyl-Substituted Analogues
- The butyl-ethyl substituents on the sulfamoyl group may increase lipophilicity, affecting membrane permeability .
4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ():
Heterocycle Variations
Spectral and Analytical Data
- IR and NMR Profiles :
- Oxadiazole derivatives () exhibit IR absorption at 1600–1650 cm⁻¹ (C=N stretching) and 1250–1300 cm⁻¹ (C-O-C of methoxy groups). ¹H-NMR signals for methoxy protons appear at δ 3.70–3.90 ppm, while aromatic protons resonate at δ 6.80–7.50 ppm .
- Thiadiazole derivatives () show distinct ¹H-NMR shifts for thiadiazole protons (δ 8.10–8.30 ppm), differing from oxadiazole analogues .
Structural and Functional Comparison Table
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement with multiple methoxy groups attached to aromatic rings and an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of 368.38 g/mol. The presence of these functional groups is crucial for its biological interactions.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. In vitro studies have shown that the compound effectively inhibits the growth of cancer cells through mechanisms that may involve the modulation of specific signaling pathways.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.2 | |
| HeLa (Cervical) | 12.8 | |
| A549 (Lung) | 10.5 |
The mechanism by which this compound exerts its antiproliferative effects involves interaction with cellular targets such as enzymes and receptors. It is hypothesized that it may inhibit key enzymes involved in cell cycle regulation or apoptosis pathways. Specific studies have suggested that the compound can induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preclinical studies show that it can reduce inflammation markers in animal models of inflammatory diseases.
Table 2: Anti-inflammatory Effects in Animal Models
| Model | Dose (mg/kg) | Result | Reference |
|---|---|---|---|
| Carrageenan-induced | 10 | Significant reduction in edema | |
| LPS-induced | 5 | Decreased cytokine production |
Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
A notable case study highlighted the use of this compound in a murine model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Q & A
Basic: What are the optimized synthetic routes and critical reaction parameters for synthesizing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide?
The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride under reflux conditions. Key parameters include:
- Temperature control : Maintain 80–100°C during oxadiazole ring formation to prevent side reactions .
- pH optimization : Use mildly acidic conditions (pH 5–6) to stabilize intermediates and enhance yield .
- Reagent selection : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents for cyclization .
Yield improvements (>70%) are achieved via iterative solvent screening (e.g., THF or DMF) and inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize substituents that enhance binding affinity. For example:
- Methoxy group positioning : Para-substituted methoxy groups improve π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .
- Molecular docking : Virtual screening against targets like NF-κB or bacterial topoisomerase IV identifies derivatives with optimized steric and electronic complementarity .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; oxadiazole C=O at ~165 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 429.12) and fragmentation patterns .
- HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients (retention time ~12 min) .
Advanced: How do structural modifications (e.g., halogenation) influence its pharmacological profile?
- Chloro/methoxy substitutions :
- Antimicrobial activity : 2,4-Dimethoxyphenyl enhances Gram-positive inhibition (MIC 8 µg/mL) by disrupting cell membrane integrity .
- Anticancer potential : Fluorine substitution at the benzamide moiety increases apoptosis induction in HeLa cells (IC₅₀ 12 µM vs. 25 µM for parent compound) .
- SAR trends : Bulky substituents reduce solubility but improve target selectivity (e.g., COX-2 inhibition Ki = 0.8 µM vs. 2.1 µM for unsubstituted analogs) .
Basic: How can researchers resolve contradictions in reported biological activity data?
- Structural validation : Confirm batch consistency via XRD or 2D NMR to rule out polymorphic variations .
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to normalize IC₅₀ values .
- Meta-analysis : Cross-reference data with structurally similar oxadiazoles (e.g., N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl] derivatives) to identify trends .
Advanced: What continuous flow synthesis strategies improve scalability and yield?
- Microreactor systems : Enable precise temperature control (±1°C) and reduce reaction times (2 hrs vs. 12 hrs batch) for oxadiazole formation .
- In-line purification : Couple with scavenger resins (e.g., silica-bound thiourea) to remove excess benzoyl chloride intermediates .
- Process Analytical Technology (PAT) : Real-time FTIR monitoring ensures >90% conversion before quenching .
Basic: What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol/water (7:3 v/v) to isolate high-purity crystals (mp 178–180°C) .
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes polar by-products .
- Centrifugal partition chromatography : Achieves >98% purity in non-aqueous systems (heptane/ethyl acetate/methanol) .
Advanced: What methods are used to identify and validate molecular targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD = 120 nM for tubulin) .
- CRISPR-Cas9 knockout screens : Identify gene clusters (e.g., MAPK pathways) essential for compound efficacy .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = −12 kcal/mol) during enzyme-inhibitor binding .
Basic: How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades <5% after 6 months at −20°C in amber vials .
- Photodegradation : Exposure to UV light (254 nm) causes 20% decomposition in 48 hrs; recommend light-protected storage .
- Solution stability : Stable in DMSO for 30 days at 4°C (HPLC-confirmed) .
Advanced: What in vivo models are suitable for assessing toxicity and pharmacokinetics?
- Rodent models :
- MTD (Maximum Tolerated Dose) : 150 mg/kg in BALB/c mice without hepatotoxicity (ALT/AST levels <40 U/L) .
- Pharmacokinetics : Oral bioavailability 35% (t₁/₂ = 6.2 hrs) with brain penetration (brain/plasma ratio 0.8) .
- Zebrafish assays : Rapid toxicity screening (LC₅₀ = 50 µM) correlates with mammalian data (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
